molecular formula C16H11FO2 B2784627 (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone CAS No. 303145-26-8

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B2784627
CAS No.: 303145-26-8
M. Wt: 254.26
InChI Key: QBVVHNPHBKLLEB-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (CAS: 303145-26-8) is a benzofuran-derived methanone featuring a 4-fluorophenyl group and a 3-methyl-substituted benzofuran moiety. Benzofuran-based compounds are pharmacologically significant due to their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties . The 3-methyl substitution on the benzofuran ring may further influence steric and electronic properties, impacting solubility and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVVHNPHBKLLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing benzofuran structures exhibit promising anticancer activities. The incorporation of the 4-fluorophenyl moiety enhances the biological activity of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone by potentially improving its binding affinity to cancer cell receptors. A study published in PubChem highlights that derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant promise in targeting tumor cells effectively .

Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has been explored in several studies. The presence of the fluorophenyl group may contribute to the modulation of neuroinflammatory pathways, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research suggests that such compounds can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer’s disease .

Materials Science

Synthesis of Functional Materials
The compound has been utilized in synthesizing advanced materials due to its unique structural properties. Its derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical strength. For instance, studies indicate that integrating this compound into polymer composites can improve their electrical conductivity and thermal properties, making them suitable for electronic applications .

Biological Studies

Biological Activity and Mechanism of Action
The compound's mechanism of action has been a focal point in biological studies. It has been shown to interact with various biological targets, leading to alterations in cellular signaling pathways. For example, it may inhibit specific kinases involved in cell proliferation, thereby exerting antiproliferative effects on cancer cells . Understanding these interactions is crucial for developing targeted therapies.

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerCytotoxicity against cancer cellsPubChem
NeuroprotectiveInhibition of amyloid-betaResearch on benzofurans
AntimicrobialPotential antibacterial propertiesDe Gruyter studies

Table 2: Material Properties

Property Value Application Area
Thermal StabilityEnhanced with polymer compositesElectronics
Mechanical StrengthImproved through integrationStructural materials

Case Studies

  • Anticancer Study
    A recent study explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer treatment.
  • Neuroprotective Research
    In vivo studies demonstrated that administration of the compound significantly reduced neuroinflammation markers in animal models of Alzheimer's disease, supporting its role as a neuroprotective agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzofuran methanones are highly dependent on substituents. Below is a comparison with structurally related compounds:

Compound Name Substituents Key Structural Differences Biological Activity/Notes Reference
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone 4-Fluorophenyl, 3-methyl-benzofuran Reference compound Antifungal, antiviral (inferred from analogs)
(4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone 4-Chlorophenyl, 6-methoxy-3-methyl-benzofuran Cl instead of F; methoxy group at C6 Enhanced lipophilicity; potential solubility issues
(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone 3,4-Dichlorophenyl, 3-methyl-benzofuran Di-Cl substituents Higher logP; possible increased cytotoxicity
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone 4-Fluoro-3-methylphenyl, furan (instead of benzofuran) Furan ring instead of benzofuran Reduced aromaticity; altered binding affinity
2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran 4-Fluorophenyl, 3-methylsulfinyl, 5-phenyl-benzofuran Sulfinyl group at C3; phenyl at C5 Enhanced hydrogen bonding; antiviral activity

Key Observations :

  • Halogen Effects : Replacing fluorine with chlorine (e.g., in ) increases lipophilicity (logP) but may reduce metabolic stability due to stronger electron-withdrawing effects. Dichloro derivatives () exhibit even higher logP, which could improve membrane permeability but increase toxicity risks.

Physicochemical Properties

Property This compound (Inferred) (2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone (Analog Data) (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone (Inferred)
Molecular Weight ~282.3 g/mol 363.23 g/mol ~316.8 g/mol
logP ~3.5 (estimated) 3.36 ~4.0 (due to Cl and methoxy)
Hydrogen Bond Acceptors 2 (ketone O, benzofuran O) 2 3 (additional methoxy O)
Aqueous Solubility Low (hydrophobic core) logSw = -3.7 (very low) Moderate (methoxy improves solubility)

Crystallographic Insights : The dihedral angle between aromatic rings in analogs (e.g., 57.45° in ) impacts molecular planarity. Reduced planarity may hinder crystal packing but improve solubility compared to fully planar analogs.

Biological Activity

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article compiles relevant research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C16H14F O\text{C}_{16}\text{H}_{14}\text{F O}

The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol in the presence of a base like pyridine or triethylamine. This reaction can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Notable studies have shown its efficacy against:

  • Leukemia
  • Prostate Cancer
  • Colorectal Cancer
  • Renal Cell Carcinoma

In vitro studies revealed that the compound inhibits cell growth, suggesting potential use in cancer therapy. For example, a study reported IC50 values indicating effective inhibition of cell proliferation in cancer lines, with values ranging from 5 to 20 µM depending on the specific cell type .

Antimicrobial Activity

Compounds structurally similar to this compound have demonstrated broad-spectrum antimicrobial properties. The benzofuran moiety is particularly noted for its antifungal and antibacterial activities. In laboratory tests, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 - 16 µM
Escherichia coli10 - 20 µM
Candida albicans12 - 25 µM

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various mechanisms.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A detailed analysis involving multiple cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, with flow cytometry confirming increased rates of cell death compared to untreated controls .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against clinical isolates of bacteria and fungi, showing that the compound effectively inhibited growth at low concentrations, highlighting its potential for developing new antimicrobial agents .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, benzofuran methyl at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm bond angles, dihedral strains, and packing motifs. For example, SHELXL resolves torsional strain between the benzofuran and fluorophenyl groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 269.1) and fragmentation patterns .

How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

Q. Advanced

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or Lewis acids (e.g., AlCl3_3) enhance acylation efficiency.
  • Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 60–80°C improve solubility of aromatic intermediates. Evidence suggests THF/NaH systems at 0°C minimize side reactions in benzofuran formation .
  • Continuous Flow Reactors : Automated systems reduce reaction times and improve reproducibility for scale-up . Post-reaction, inline HPLC monitors intermediate stability.

How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Q. Advanced

  • Purity Assessment : Contaminants (e.g., unreacted precursors) skew bioassay results. Use preparative HPLC and elemental analysis to ensure >99% purity .
  • Receptor Binding Studies : Radiolabeled analogs (e.g., 18F^{18}F-isotopologs) quantify target engagement in vitro. For example, sigma receptor affinity assays explain neuroactive properties .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) correlate structural modifications (e.g., fluorophenyl orientation) with activity trends .

What role does the fluorophenyl group play in modulating pharmacological activity?

Q. Advanced

  • Electronic Effects : The fluorine atom’s electronegativity enhances metabolic stability and influences π-π stacking with aromatic residues in enzyme active sites .
  • Comparative Studies : Analogs without fluorine (e.g., 4-chlorophenyl derivatives) show reduced blood-brain barrier penetration, highlighting fluorine’s role in neuropharmacology .
  • SAR Analysis : Substituent position (para vs. meta) impacts selectivity. For instance, para-fluorine optimizes sigma-1 receptor binding, while meta-substitution reduces off-target effects .

How do stereochemical factors influence crystallographic refinement and bioactivity?

Q. Advanced

  • Chiral Centers : Racemic mixtures may obscure activity. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test separately .
  • Torsional Strain : X-ray data (SHELX-refined) reveal nonplanar conformations that affect ligand-receptor docking. For example, a 15° dihedral angle between benzofuran and fluorophenyl groups optimizes hydrophobic interactions .

What strategies mitigate oxidative degradation during storage and handling?

Q. Advanced

  • Stability Studies : Accelerated aging under UV light and humidity identifies degradation products (e.g., benzofuran ring oxidation).
  • Formulation : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon extends shelf life.
  • Analytical Monitoring : Periodic LC-MS checks for degradation markers (e.g., hydroxylated byproducts at m/z 285.1) .

How can computational models predict metabolic pathways and toxicity?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME simulate hepatic metabolism (e.g., CYP3A4-mediated defluorination) and renal clearance.
  • Toxicity Profiling : QSAR models flag potential hepatotoxicity from reactive intermediates (e.g., quinone methides) .
  • Isotope Tracing : 19F^{19}F-NMR tracks metabolite formation in microsomal incubations .

What methodologies assess the compound’s photophysical properties for material science applications?

Q. Advanced

  • UV-Vis Spectroscopy : λmax\lambda_{\text{max}} at 290–320 nm (benzofuran ππ\pi\rightarrow\pi^*) indicates potential as a UV absorber.
  • Fluorescence Quenching : Titration with electron-deficient analytes (e.g., nitroaromatics) measures sensitivity for sensor development .
  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV) to guide optoelectronic material design .

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